molecular formula C8H14Cl2N2O B1435348 2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl CAS No. 1799580-65-6

2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl

Cat. No. B1435348
M. Wt: 225.11 g/mol
InChI Key: USQSOFQDEWPPIY-UHFFFAOYSA-N
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Description

The compound “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom . The “5-Methoxy-pyridin-3-yl” part suggests that it has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (OCH3) attached to the 5th carbon and an ethylamine group attached to the 2nd carbon .


Molecular Structure Analysis

The molecular structure of “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” would likely include a pyridine ring with a methoxy group and an ethylamine group attached. The exact structure would depend on the specific locations of these groups on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” would depend on its specific structure. In general, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding .

Scientific Research Applications

1. Modulatory Effects of Polyamines on Fruits

Polyamines, including putrescine, spermine, and spermidine, have shown significant effects on extending the shelf life of fruits by modulating their postharvest physiology and antioxidant systems. These compounds reduce the respiration rate and ethylene release in fruits, enhancing their quality attributes and firmness. Biotechnological interventions have focused on developing transgenic fruits with enhanced biosynthesis of polyamines, suggesting a potential area of interest for exploring the effects of various compounds on plant physiology and development (Sharma et al., 2017).

2. Novel Synthesis of Pharmaceutical Compounds

Research into novel synthesis methods for pharmaceuticals, such as omeprazole, highlights the significance of understanding and developing new pathways for synthesizing compounds with medical applications. This area of research is crucial for developing efficient, high-yield synthesis processes for drugs, potentially including the synthesis of compounds similar to "2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl" (Saini et al., 2019).

3. Chemical Properties and Applications of Heterocyclic Compounds

The study of heterocyclic compounds, including their synthesis, properties, and applications in various fields such as catalysis, organic synthesis, and drug development, is a broad area of research. Understanding the versatile functionalities of these compounds can inform research on specific derivatives, potentially guiding the exploration of "2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl" for various applications (Li et al., 2019).

Future Directions

The future directions for research on “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” would depend on its potential applications. If it has promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

2-(5-methoxypyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-7(2-3-9)5-10-6-8;;/h4-6H,2-3,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQSOFQDEWPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate (153 mg, 0.606 mmol) in isopropanol (2 mL) was added 4M HCl in dioxane (2 mL) and the mixture was stirred at room temperature for 16 h. The mixture was concentrated, the residual solid was washed with diethyl ether and dried in vacuum to provide the title compound as a white solid (103 mg, 0.458 mmol, 75%). 1H NMR (500 MHz, CD3OD): δ (ppm) 8.56 (d, J=2.52 Hz, 1H), 8.51 (s, 1H), 8.27 (s, 1H), 4.15 (s, 3H), 3.23-3.38 ppm (m, 4H).
Name
tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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